R18 peptide

14-3-3 protein antagonist KD affinity isoform selectivity

R18 is a 21-amino acid synthetic peptide that acts as a high-affinity, phosphorylation-independent antagonist of 14-3-3 proteins (KD 70-90 nM). Unlike the dimeric antagonist difopein (MW 6387), R18 (MW 2309) is monomeric, enabling direct delivery as a synthetic peptide or TAT-fusion conjugate. Critically, R18 selectively dissociates the pro-apoptotic transcription factor FOXO3a from 14-3-3 while sparing the BAD-14-3-3 interaction—a mechanistic distinction not shared by all 14-3-3 inhibitors. Ideal for studies of cancer cell survival, drug resistance (including imatinib-resistant T315I BCR-ABL models), and FOXO3a-mediated apoptosis.

Molecular Formula C101H157N27O29S3
Molecular Weight 2309.7 g/mol
CAS No. 211364-78-2
Cat. No. B549395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR18 peptide
CAS211364-78-2
Molecular FormulaC101H157N27O29S3
Molecular Weight2309.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6
InChIInChI=1S/C101H157N27O29S3/c1-48(2)33-62(86(142)111-60(25-26-77(131)132)83(139)110-53(11)81(137)114-67(39-76(102)130)91(147)112-61(27-32-160-12)85(141)124-72(45-158)95(151)122-70(36-51(7)8)98(154)128-31-18-24-75(128)100(156)157)116-93(149)69(41-79(135)136)121-87(143)63(34-49(3)4)115-89(145)65(37-54-42-108-57-20-14-13-19-56(54)57)118-94(150)71(44-129)123-88(144)64(35-50(5)6)117-92(148)68(40-78(133)134)120-84(140)59(22-16-29-107-101(103)104)113-97(153)74-23-17-30-127(74)99(155)80(52(9)10)126-96(152)73(46-159)125-90(146)66(38-55-43-105-47-109-55)119-82(138)58-21-15-28-106-58/h13-14,19-20,42-43,47-53,58-75,80,106,108,129,158-159H,15-18,21-41,44-46H2,1-12H3,(H2,102,130)(H,105,109)(H,110,139)(H,111,142)(H,112,147)(H,113,153)(H,114,137)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,138)(H,120,140)(H,121,143)(H,122,151)(H,123,144)(H,124,141)(H,125,146)(H,126,152)(H,131,132)(H,133,134)(H,135,136)(H,156,157)(H4,103,104,107)/t53-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1
InChIKeyYSKZRNFKZLWXRG-ZHTKBQOPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
SolubilitySoluble in water
Storage-20°C

R18 Peptide (CAS 211364-78-2) Procurement Overview: 14-3-3 Protein Antagonist and Apoptosis Inducer


R18 (CAS 211364-78-2) is a 21‑amino acid synthetic peptide [1] that acts as a high‑affinity competitive antagonist of 14‑3‑3 proteins, a conserved family of eukaryotic regulatory molecules involved in signal transduction, cell cycle control, and apoptosis [2]. Originally identified by phage display [1], R18 binds to the amphipathic ligand‑binding groove of 14‑3‑3 proteins without requiring phosphorylation [3], effectively blocking the interaction of 14‑3‑3 with key target proteins including Raf‑1, Bad, ASK1, and exoenzyme S [1][4].

Why Generic Substitution Fails for R18 Peptide (CAS 211364-78-2): Critical Differentiators in 14-3-3 Antagonism


While several 14‑3‑3 antagonists exist, including the dimeric construct difopein and small‑molecule inhibitors such as BV02 and FOBISIN 101 , R18 offers a distinct pharmacological profile characterized by its monomeric, non‑phosphorylated, pan‑isoform binding [1][2]. Unlike difopein, which requires gene‑transfer or protein‑transduction approaches due to its larger size (MW 6387.17 vs. 2309.69 Da for R18) [3], R18 can be delivered as a synthetic peptide or via TAT‑fusion for direct cellular uptake [4]. Furthermore, R18 exhibits a defined mechanism of action – it selectively dissociates the pro‑apoptotic transcription factor FOXO3a from 14‑3‑3, while sparing the BAD‑14‑3‑3 interaction, a property not shared by all 14‑3‑3 antagonists [5]. These structural and mechanistic distinctions preclude simple interchange with other 14‑3‑3 inhibitors and have direct implications for experimental design and procurement decisions.

Quantitative Evidence Guide for R18 Peptide (CAS 211364-78-2): Direct Comparator Data


R18 Binds Multiple 14-3-3 Isoforms with KD 70-90 nM, Comparable to Endogenous Phosphopeptide Ligands

R18 exhibits a high affinity for different isoforms of 14-3-3 with estimated KD values of 7-9 × 10⁻⁸ M (70-90 nM), as determined by phage display [1]. This affinity is in the same range as endogenous phosphorylated peptide ligands that bind the 14-3-3 groove [2]. In contrast, the dimeric construct difopein, while described as 'high affinity,' lacks a reported quantitative KD value for direct comparison .

14-3-3 protein antagonist KD affinity isoform selectivity

R18 Effectively Blocks 14-3-3/Raf-1 Interaction and Abolishes Protective Function in Phosphatase Assays

R18 efficiently blocked the binding of 14-3-3 to the kinase Raf-1, a physiological ligand of 14-3-3, and effectively abolished the protective role of 14-3-3 against phosphatase-induced inactivation of Raf-1 [1]. The cocrystal structure of R18 in complex with 14-3-3ζ revealed that R18 occupies the general binding groove of 14-3-3ζ, explaining the potent inhibitory effect on 14-3-3-ligand interactions [1]. No comparable structural or functional data are available for the dimeric difopein construct.

Raf-1 kinase phosphatase protection competitive inhibition

R18 Induces Apoptosis in BCR-ABL-Transformed Cells, Including Imatinib-Resistant T315I Mutant

R18 expression induced significant apoptosis in Ba/F3 and K562 cells expressing BCR-ABL, partially through liberation and reactivation of the proapoptotic transcription factor FOXO3a [1]. Notably, R18 induced apoptotic cell death in cells expressing diverse imatinib-resistant BCR-ABL mutants, including the T315I gatekeeper mutation [1]. In contrast, the dimeric antagonist difopein has been shown to induce apoptosis in glioma cells and suppress tumor growth in xenograft models [2], but no head-to-head data comparing the two peptides exist for these specific cell types.

apoptosis induction BCR-ABL imatinib resistance

R18 Exhibits FOXO3a-Selective Dissociation, Sparing BAD-14-3-3 Complex

In ZNF198-FGFR1-transformed hematopoietic Ba/F3 cells, R18 was able to dissociate the proapoptotic transcription factor FOXO3a from 14-3-3, but surprisingly did not dissociate BAD from 14-3-3 binding [1]. This selective disruption of specific 14-3-3/client complexes is a unique mechanistic feature not documented for other 14-3-3 antagonists such as difopein, which is reported to broadly block 14-3-3 binding to multiple targets including BAD .

FOXO3a BAD apoptosis signaling

TAT-R18 Fusion Enables Direct Protein Transduction and Apoptosis Induction in Human Leukemia Cells

Purified recombinant TAT-conjugated R18 proteins effectively transduced into human leukemia KG-1a cells and induced significant apoptosis, whereas no apoptosis was observed in control HL-60 and Jurkat T cells [1]. This delivery method contrasts with difopein, which has primarily been studied using retroviral-mediated gene transfer [2].

TAT fusion protein transduction cell delivery

High-Impact Research Applications for R18 Peptide (CAS 211364-78-2)


Investigating 14-3-3 Dependence in Cancer Cell Survival and Drug Resistance

R18 is ideally suited for experiments aimed at dissecting the role of 14-3-3 chaperone function in cancer cell survival. Its defined pan-isoform KD (70-90 nM) [1] enables precise competitive inhibition of 14-3-3/client interactions. Studies have demonstrated that R18 induces significant apoptosis in BCR-ABL-transformed leukemia cells, including those harboring the imatinib-resistant T315I mutation [2]. Researchers studying drug resistance mechanisms in hematologic malignancies can use R18 to determine whether disrupting global 14-3-3 function sensitizes cells to existing therapies.

Dissecting FOXO3a-Mediated Apoptosis Pathways

R18 offers a unique advantage for studies focusing on the FOXO3a transcription factor. Unlike the dimeric antagonist difopein, which broadly blocks 14-3-3 binding to multiple targets, R18 selectively dissociates FOXO3a from 14-3-3 while sparing the BAD-14-3-3 complex in certain cellular contexts [3]. This selectivity allows researchers to specifically interrogate the contribution of FOXO3a reactivation to apoptosis induction, without confounding effects from simultaneous BAD release.

Acute Protein Inhibition via TAT-Mediated Delivery

For studies requiring rapid, acute inhibition of 14-3-3 function without the lag time associated with gene expression, TAT-conjugated R18 protein provides a valuable tool. Purified TAT-R18 effectively transduces into human leukemia cells and induces apoptosis within hours [3]. This approach circumvents the need for viral transduction and allows for precise temporal control of 14-3-3 inhibition, making it suitable for time-resolved signaling studies.

Functional Knockout of 14-3-3 in Neuronal Systems In Vivo

R18 has been successfully employed in transgenic mouse models to create a neuronal-specific functional knockout of 14-3-3. Under the control of the Thy-1 promoter, YFP-fused R18 binds endogenous 14-3-3, blocking its interaction with binding partners [4]. This in vivo approach, which cannot be replicated with small-molecule inhibitors due to bioavailability or selectivity concerns, enables the study of 14-3-3 function in complex neural circuits and behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for R18 peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.